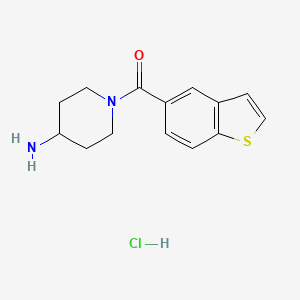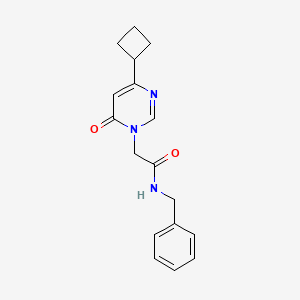
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline, also known as MCTA, is a chemical compound that has shown potential in scientific research applications. MCTA belongs to the class of triazole compounds, which are known to have various biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is not yet fully understood. However, studies suggest that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline may act by inhibiting various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in lab experiments is its ability to selectively inhibit cancer cell growth without affecting normal cells. However, one limitation of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One potential direction is to study the effects of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline on different types of cancer cells. Another direction is to investigate the potential use of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline and its potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
There are several methods to synthesize N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline. One of the commonly used methods involves the reaction of 2-methylcyclopentanone with hydrazine hydrate to form 2-methylcyclopentanone hydrazone. The resulting hydrazone is then reacted with 4-chloroaniline to form N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline.
Applications De Recherche Scientifique
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline has been studied for its potential as an anti-cancer agent. In a study conducted on human liver cancer cells, N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline was found to induce apoptosis (programmed cell death) and inhibit cell proliferation. Another study showed that N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10-4-2-7-13(10)17-12-6-3-5-11(8-12)14-15-9-16-18-14/h3,5-6,8-10,13,17H,2,4,7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEHLBKHYGNVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclopentyl)-3-(1H-1,2,4-triazol-5-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-[[3-[(Thiolan-3-ylamino)methyl]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7630722.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![N-[cyclopropyl-(2,5-difluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7630731.png)

![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)


![6-methyl-5-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7630775.png)
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7630778.png)


![N-[(1-benzylimidazol-2-yl)methyl]-2-morpholin-4-ylpyridin-3-amine](/img/structure/B7630814.png)
![1-[[6-(Dimethylamino)pyridin-2-yl]methyl]-3-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7630818.png)